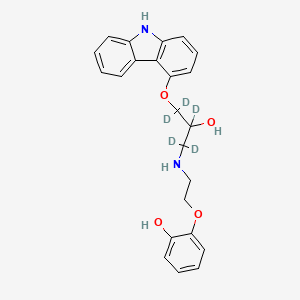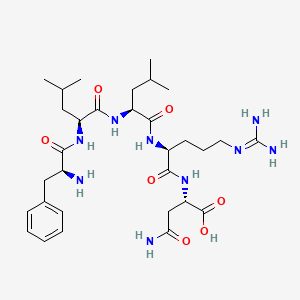
チザニジン-d4 塩酸塩
概要
説明
Tizanidine-d4 (hydrochloride) is a deuterated form of tizanidine hydrochloride, a centrally acting skeletal muscle relaxant. It is primarily used as an internal standard for the quantification of tizanidine in various analytical applications, such as mass spectrometry. The compound is characterized by the substitution of four hydrogen atoms with deuterium, which enhances its stability and allows for more precise analytical measurements .
科学的研究の応用
Tizanidine-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of tizanidine in complex mixtures.
Biology: Employed in pharmacokinetic studies to track the metabolism and distribution of tizanidine in biological systems.
Medicine: Utilized in clinical research to study the efficacy and safety of tizanidine in various therapeutic applications.
Industry: Applied in the development and quality control of pharmaceutical formulations containing tizanidine.
作用機序
Tizanidine-d4 (hydrochloride) exerts its effects through the same mechanism as tizanidine. It acts as an agonist at alpha-2 adrenergic receptors, leading to the inhibition of excitatory neurotransmitter release. This results in the reduction of neuronal firing and muscle spasticity. The molecular targets include alpha-2 adrenergic receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release in the central nervous system .
Similar Compounds:
Tizanidine hydrochloride: The non-deuterated form of Tizanidine-d4, used for similar therapeutic purposes.
Clonidine: Another alpha-2 adrenergic agonist with similar muscle relaxant properties.
Baclofen: A GABA-B receptor agonist used for muscle spasticity, with a different mechanism of action.
Uniqueness: Tizanidine-d4 (hydrochloride) is unique due to its deuterium substitution, which provides enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable as an internal standard in mass spectrometry and other analytical techniques .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Tizanidine-d4 Hydrochloride acts as an agonist at alpha-2 adrenergic receptor sites, resulting in presynaptic inhibition of motor neurons . This action leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .
Cellular Effects
Tizanidine-d4 Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by reducing neuronal excitation induced by noxious stimuli and depressing spontaneous neuronal firing . This effect on cell signaling pathways leads to a decrease in muscle spasticity without affecting their strength .
Molecular Mechanism
The mechanism of action of Tizanidine-d4 Hydrochloride involves its binding interactions with biomolecules and changes in gene expression. It acts as an alpha-2 adrenergic receptor agonist, reducing spasticity by causing presynaptic inhibition of excitatory neurotransmitters that cause firing of neurons promoting muscle spasm .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tizanidine-d4 Hydrochloride change over time. The drug exhibits a short elimination half-life of approximately 2.5 hours . It is also subject to extensive first-pass metabolism, which can affect its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Tizanidine-d4 Hydrochloride vary with different dosages. The drug has not been shown to exert direct effects on skeletal muscle fibers or the neuromuscular junction, and it has shown no significant effect on monosynaptic spinal reflexes . The effects of Tizanidine-d4 Hydrochloride are greatest on polysynaptic pathways .
Metabolic Pathways
Tizanidine-d4 Hydrochloride is involved in several metabolic pathways. It is extensively metabolized by the CYP1A2 enzyme . The drug undergoes phase I metabolism via oxidation of the imidazoline moiety, the aromatic ring, and the benzothiodiazole ring .
Transport and Distribution
Tizanidine-d4 Hydrochloride is transported and distributed within cells and tissues. The drug is centrally acting, and its effects are primarily observed in the central nervous system . The drug’s distribution within the body is influenced by its extensive metabolism and its interactions with various enzymes and proteins .
Subcellular Localization
The subcellular localization of Tizanidine-d4 Hydrochloride and its effects on activity or function are primarily observed in the central nervous system. The drug acts by blocking nerve impulses through presynaptic inhibition of motor neurons . This action reduces the release of excitatory neurotransmitters from the presynaptic terminal of the spinal interneurons .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tizanidine-d4 (hydrochloride) involves the deuteration of tizanidine hydrochlorideThe specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Tizanidine-d4 (hydrochloride) involves large-scale deuteration processes, which are carried out under controlled conditions to ensure high purity and yield. The production process includes the use of specialized equipment and reagents to facilitate the incorporation of deuterium atoms into the tizanidine molecule .
化学反応の分析
Types of Reactions: Tizanidine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The deuterium atoms in Tizanidine-d4 can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
特性
IUPAC Name |
5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H/i3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUKMNZJRDGCTQ-URZLSVTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670104 | |
| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1188263-51-5 | |
| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid](/img/structure/B586323.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)


![Bis[2-(2-hydroxyethylamino)ethyl] ether](/img/structure/B586330.png)


